![molecular formula C25H28N4O3 B2501771 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251594-38-3](/img/structure/B2501771.png)
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines. This reaction yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The subsequent step involves the formation of 4-N-[2-(dimethylamino)ethyl]carboxamides. The synthesis process has been extended to include a broad range of 2-substituents, indicating a versatile approach to modifying the molecular structure for potential increases in biological activity .
Molecular Structure Analysis
The molecular structure of the carboxamide derivatives is characterized by the presence of a benzo[b][1,6]naphthyridine core, which is modified at the 2-position with various substituents. The presence of a carboxamide group is a significant feature of these compounds, which may play a role in their interaction with biological targets. The diversity of the 2-substituents suggests that the molecular structure can be fine-tuned to enhance cytotoxic activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their cytotoxic properties. The initial reaction to form the carboxylic acids followed by the formation of carboxamides allows for the introduction of different substituents that can significantly affect the compounds' biological activities. The ability to modify the 2-position with a range of substituents provides a method to systematically study the impact of these changes on the compounds' reactivity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the carboxamide derivatives are not explicitly detailed in the provided papers. However, the potent cytotoxicity of these compounds against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC), suggests that their physical and chemical properties are conducive to biological activity. The compounds' ability to be curative in vivo against subcutaneous colon 38 tumors in mice at low doses indicates that they possess favorable pharmacokinetic and pharmacodynamic properties .
The carboxamide derivatives of benzo[b][1,6]naphthyridines have been studied for their cytotoxic activity against several cancer cell lines. In vitro studies have shown that most compounds in this series are potent cytotoxins, with some exhibiting half-maximal inhibitory concentration (IC50) values less than 10 nM. Notably, in vivo studies on subcutaneous colon 38 tumors in mice have demonstrated that a single dose of these compounds can be curative. Specifically, the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives, as well as the 2-(4-fluorophenyl) derivative, have shown increased potency, highlighting the potential of these compounds as anticancer agents. These case studies provide evidence of the therapeutic potential of the carboxamide derivatives and underscore the importance of the 2-substituent in enhancing cytotoxic activity .
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research into the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines has revealed significant findings. The reaction of specific quinoline diones with primary amines leads to the formation of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. Derived carboxamides have been tested for their growth inhibitory properties against various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Most compounds in these studies exhibited potent cytotoxicity, with some showing IC(50) values less than 10 nM. Additionally, in vivo tests against colon 38 tumors in mice indicated that specific derivatives could be curative at low doses (Deady et al., 2003).
Pharmacokinetics and Distribution
Another study explored the pharmacokinetics and distribution of N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049), a DNA-binding benzonaphthyridine. This compound demonstrated curative activity against colon-38 adenocarcinoma in mice following a single dose. Investigations into the role of lipophilicity and tumor pharmacokinetics on antitumor activity were conducted, showing a significant correlation between these parameters and the efficacy of the treatment. This study provided insights into how structural modifications can affect the distribution and effectiveness of such compounds in cancer treatment (Lukka et al., 2012).
Anti-inflammatory Activity
Research on a series of naphthyridine derivatives identified compounds with potential anti-cancer and anti-inflammatory properties. These derivatives demonstrated high cytotoxicity against various cancer cell lines and inhibited the secretion of pro-inflammatory cytokines IL-1-β and IL-6. Further studies on their ability to modulate pro-inflammatory cytokines, TNF-α, and IL-8, as well as chemokine RANTES and NO production, have highlighted the anti-inflammatory activity of these compounds. This indicates their potential for development as synthetic naphthyridine derivatives with dual anti-cancer and anti-inflammatory properties (Madaan et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-15-8-10-19(12-16(15)2)28-25(32)21-13-29(14-22(30)27-18-6-4-5-7-18)24-20(23(21)31)11-9-17(3)26-24/h8-13,18H,4-7,14H2,1-3H3,(H,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOHFTYSARZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.